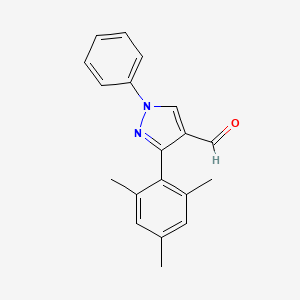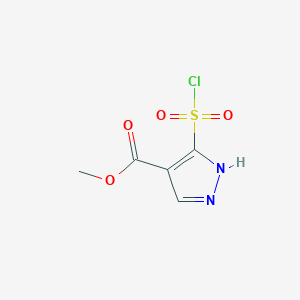
1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure that includes a pyrazole ring substituted with phenyl and trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole with a suitable aldehyde precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
化学反応の分析
Types of Reactions
1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(2,4,6-trimethylphenyl)urea: A structurally similar compound with different functional groups.
1-Phenyl-3-(2,4,5-trimethylphenyl)urea: Another similar compound with slight variations in the substitution pattern.
Uniqueness
1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both phenyl and trimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-9-14(2)18(15(3)10-13)19-16(12-22)11-21(20-19)17-7-5-4-6-8-17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVKOZOSARLISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)


![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)
![N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2676185.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676192.png)
